Methyl 3-iodobenzo[b]thiophene-2-carboxylate
CAS No.: 683274-54-6
Cat. No.: VC2162248
Molecular Formula: C10H7IO2S
Molecular Weight: 318.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683274-54-6 |
|---|---|
| Molecular Formula | C10H7IO2S |
| Molecular Weight | 318.13 g/mol |
| IUPAC Name | methyl 3-iodo-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 |
| Standard InChI Key | ONAZJXBGWCWHPN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=CC=CC=C2S1)I |
| Canonical SMILES | COC(=O)C1=C(C2=CC=CC=C2S1)I |
Introduction
Chemical Structure and Properties
Methyl 3-iodobenzo[b]thiophene-2-carboxylate (CAS No. 683274-54-6) is characterized by a distinct molecular structure featuring a thiophene ring fused to a benzene ring, creating a benzo[b]thiophene scaffold. This heterocyclic system is substituted with an iodine atom at the 3-position and a methyl carboxylate group at the 2-position . The compound's fundamental properties are essential for understanding its behavior in various chemical reactions and applications.
Molecular Characteristics
The compound possesses a molecular formula of C₁₀H₇IO₂S with a molecular weight of 318.13 g/mol. Its structure incorporates several key functional groups, including a thiophene ring (a five-membered ring containing sulfur), a methyl ester group, and an iodine substituent strategically positioned on the thiophene portion of the molecule . The presence of these functional groups contributes significantly to the compound's reactivity profile and potential applications.
Physical Properties
At room temperature, methyl 3-iodobenzo[b]thiophene-2-carboxylate typically exists as a solid compound . It exhibits moderate solubility in common organic solvents such as dichloromethane and ethanol, which facilitates its use in various synthetic procedures . The compound's fused ring system creates a planar structure that influences its crystallization behavior and physical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇IO₂S |
| Molecular Weight | 318.13 g/mol |
| IUPAC Name | methyl 3-iodo-1-benzothiophene-2-carboxylate |
| Physical State | Solid at room temperature |
| Solubility | Moderate in dichloromethane and ethanol |
| CAS Number | 683274-54-6 |
Synthesis Methodologies
The preparation of methyl 3-iodobenzo[b]thiophene-2-carboxylate employs several synthetic strategies, with recent advances focusing on environmentally benign approaches. These methods typically involve either direct functionalization of pre-existing benzo[b]thiophene frameworks or the construction of the benzo[b]thiophene core with concurrent functionalization.
Traditional Synthetic Routes
Conventional synthesis of methyl 3-iodobenzo[b]thiophene-2-carboxylate typically involves halogenation and carboxylation reactions of benzo[b]thiophene derivatives. These processes often begin with starting materials such as benzonitriles and thioglycolates, which undergo a series of transformations to yield the target compound. Traditional methods may require multiple steps and potentially harsh reaction conditions.
One-Pot Iodocyclization Strategies
Recent developments have introduced more efficient iodine-mediated one-pot iodocyclization/alkylation strategies for synthesizing benzo[b]thiophene derivatives . This approach offers significant advantages, including:
In one notable approach, 2-alkynylthioanisoles serve as starting materials for an iodine-mediated cyclization to form the benzo[b]thiophene core structure with concurrent iodination . This methodology represents an advancement in green chemistry principles applied to heterocyclic synthesis.
Cyclization-Oxidation Approach
Another innovative synthetic route involves a one-pot iodocyclization/oxidation strategy specifically designed for producing carbonyl-substituted 3-iodobenzo[b]thiophene structures . This method utilizes molecular iodine in tert-butanol as the solvent system, following pioneering work by Togo and colleagues . The versatility of this approach has been demonstrated through the successful synthesis of various functionalized benzo[b]thiophenes, including those containing methyl ester groups .
Applications in Medicinal Chemistry
Methyl 3-iodobenzo[b]thiophene-2-carboxylate holds significant promise in pharmaceutical research due to its structural features and reactivity profile. The compound serves primarily as a valuable synthetic intermediate in the development of biologically active molecules.
Kinase Inhibitor Development
One of the most significant applications of methyl 3-iodobenzo[b]thiophene-2-carboxylate lies in the development of kinase inhibitors. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in various diseases, particularly cancer, making kinase inhibitors important therapeutic agents.
Chemical Reactivity
The reactivity of methyl 3-iodobenzo[b]thiophene-2-carboxylate is largely determined by its functional groups and heterocyclic structure. Understanding these reactivity patterns is essential for utilizing the compound effectively in synthetic chemistry.
Nucleophilic Substitution Reactions
The presence of an iodine atom at the 3-position makes methyl 3-iodobenzo[b]thiophene-2-carboxylate particularly suitable for nucleophilic substitution reactions . Iodine serves as an excellent leaving group, facilitating various coupling reactions that can introduce diverse functionalities at this position. This reactivity is valuable for creating molecular diversity and accessing compounds with enhanced biological activities.
Coupling Reactions
Methyl 3-iodobenzo[b]thiophene-2-carboxylate can participate in various metal-catalyzed coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids and esters
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Stille coupling with organostannanes
These transformations enable the construction of complex molecular architectures from this relatively simple precursor . The ability to engage in such diverse coupling reactions makes methyl 3-iodobenzo[b]thiophene-2-carboxylate a versatile building block in organic synthesis.
Ester Functionalization
The methyl ester functionality in methyl 3-iodobenzo[b]thiophene-2-carboxylate can undergo various transformations, including:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to alcohols or aldehydes
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Amidation to form the corresponding amides
These reactions provide additional pathways for structural diversification, expanding the utility of this compound in synthetic chemistry.
Related Compounds and Structural Variations
Understanding the relationship between methyl 3-iodobenzo[b]thiophene-2-carboxylate and structurally similar compounds provides insight into the broader family of benzo[b]thiophene derivatives and their applications.
Benzo[b]thiophene Carboxylates
The benzo[b]thiophene carboxylate family includes numerous compounds with varying substituents at different positions of the heterocyclic core. Variations include:
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Different halogen substitutions (chloro, bromo, fluoro)
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Various ester groups (ethyl, propyl, etc.)
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Additional functional groups on the benzene ring
These structural modifications can significantly alter the chemical and biological properties of the resulting compounds, allowing for fine-tuning of their activities for specific applications.
Synthetic Intermediates and Products
Methyl 3-iodobenzo[b]thiophene-2-carboxylate serves as an intermediate in the synthesis of more complex structures. For example, it can be transformed into 3-propionone substituted benzo[b]thiophenes through appropriate alkylation reactions . Additionally, the compound can be converted to aldehyde-substituted benzo[b]thiophenes through specific oxidation processes, further expanding its synthetic utility .
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